molecular formula C17H21N B1385439 2,3-Dimethyl-N-(3-phenylpropyl)aniline CAS No. 1036613-44-1

2,3-Dimethyl-N-(3-phenylpropyl)aniline

Cat. No. B1385439
CAS RN: 1036613-44-1
M. Wt: 239.35 g/mol
InChI Key: USBPHLXGUACIGH-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-N-(3-phenylpropyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C17H21N, and it has a molecular weight of 239.35 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES notation: Cc1cccc(c1C)NCCCc2ccccc2 . This indicates that the molecule consists of a 2,3-dimethylphenyl group (Cc1cccc(c1C)) attached to a 3-phenylpropyl group (NCCCc2ccccc2) via a nitrogen atom (N).

Scientific Research Applications

1. Organic Nonlinear Optical Materials

2,3-Dimethyl-N-(3-phenylpropyl)aniline has been synthesized and explored for its potential in nonlinear optical (NLO) applications. Research on similar compounds such as 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline (2,5 DPPA) highlights their usefulness in photonic and optoelectronic applications due to their significant nonlinear optical properties. These materials show promise for applications in optical signal processing and communication technologies (Sathishkumar et al., 2021).

2. Supramolecular Chemistry

The compound (–)-(2R,3R)-2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol (DMT) forms host-guest complexes with aniline and its derivatives, including this compound. This property is significant for supramolecular chemistry, particularly in the separation of anilines. Such studies contribute to understanding the molecular interactions and potential applications in chemical separations and sensor technologies (Barton et al., 2017).

3. Photonic and Optoelectronic Applications

The synthesis of organic single crystals like 2,3-Dimethyl-N-[4-(Nitro) benzylidene] aniline reveals their suitability for photonic and optoelectronic applications. Such materials exhibit high optical transparency and thermal stability, essential for devices in these fields. Their high nonlinear optic conversion efficiency suggests potential applications in laser technology and optical computing (Balachandar & Kalainathan, 2014).

Future Directions

The future directions for the use and study of “2,3-Dimethyl-N-(3-phenylpropyl)aniline” are not specified in the available resources. Given its use in proteomics research , it’s likely that future studies will continue to explore its properties and potential applications in this field.

properties

IUPAC Name

2,3-dimethyl-N-(3-phenylpropyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-14-8-6-12-17(15(14)2)18-13-7-11-16-9-4-3-5-10-16/h3-6,8-10,12,18H,7,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USBPHLXGUACIGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NCCCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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